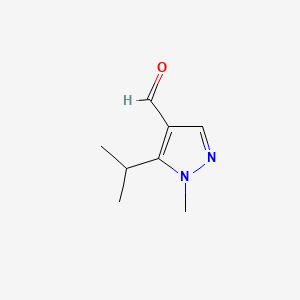

![molecular formula C9H12N2O6 B584041 Uridine-[5',5'-D2]](/img/structure/B584041.png)

Uridine-[5',5'-D2]

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

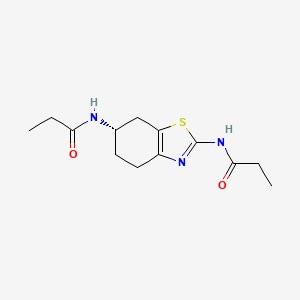

ウリジン-d2: は、ウラシルとリボースからなるピリミジンヌクレオシドであるウリジンの重水素化された形です。 質量分析法などのさまざまな分析アプリケーションにおけるウリジンの定量化のための内部標準として主に使用されます 。ウリジン-d2の重水素原子は特定の位置の水素原子を置き換えるため、生化学的および薬理学的調査におけるトレーシングと定量化の目的で有用です。

作用機序

ウリジン-d2は、転写中にRNAに組み込まれることによってその効果を発揮します。ウリジン-d2の重水素原子は、ヌクレオシドの化学的特性を大幅には変化させないため、非重水素化ウリジンと同様に機能できます。ウリジン-d2のRNAへの組み込みにより、研究者はRNA合成、修飾、および分解のプロセスを研究できます。 関連する分子標的と経路には、RNAポリメラーゼとさまざまなRNA修飾酵素が含まれます .

生化学分析

Biochemical Properties

Uridine-[5’,5’-D2] participates in numerous biochemical reactions. It interacts with enzymes such as Uridine Phosphorylase 1 (UPP1), which catalyzes the reversible cleavage of uridine to ribose-1-phosphate and uracil . This interaction is crucial for the metabolism of uridine and the regulation of various cellular processes .

Cellular Effects

Uridine-[5’,5’-D2] has significant effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, uridine is known to affect protein metabolism through O-GlcNAc modification .

Molecular Mechanism

The molecular mechanism of Uridine-[5’,5’-D2] involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Uridine is associated with glucose homeostasis, lipid metabolism, and amino acid metabolism by regulating enzymes and intermediates in uridine metabolism, such as UTP, DHODH, and UPase .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Uridine-[5’,5’-D2] change over time. It has been observed that uridine supplementation can alleviate lung injury, inflammation, tissue iron level, and lipid peroxidation . Moreover, the expression of ferroptosis biomarkers, including SLC7A11, GPX4, and HO-1, were upregulated, while lipid synthesis gene (ACSL4) expression was greatly restricted by uridine supplementation .

Dosage Effects in Animal Models

The effects of Uridine-[5’,5’-D2] vary with different dosages in animal models. Uridine is generally considered safe and effective when taken in doses totaling 500–1,000 mg daily

Metabolic Pathways

Uridine-[5’,5’-D2] is involved in several metabolic pathways. It promotes the production of UDP-GlcNAc in the hexosamine biosynthetic pathway (HBP), which supplies UDP-GlcNAc for O-GlcNAcylation . This process can regulate protein modification and affect its function .

Transport and Distribution

Uridine-[5’,5’-D2] is transported and distributed within cells and tissues. Plasma uridine enters cells through nucleoside transporter . The maintenance of blood-mobilized uridine is orchestrated at the organism level, with synthesis mediated by adipocytes, the liver, and potentially erythrocytes .

Subcellular Localization

It is known that uridine plays a pivotal role in various biological processes, including macromolecule synthesis, circadian rhythms, inflammatory response, antioxidant process, and aging .

準備方法

合成経路と反応条件: ウリジン-d2は、ウリジンの重水素化によって合成できます。このプロセスには、重水素化剤の存在下で水素原子を重水素原子と交換することが含まれます。 一般的な方法の1つは、特定の反応条件下で重水素酸化物(D2O)を重水素化剤として使用することです .

工業生産方法: ウリジン-d2の工業生産には、通常、大規模な重水素化プロセスが伴います。これらのプロセスは、ウリジンが制御された温度および圧力条件下で重水素ガスまたは重水素酸化物にさらされる特殊な反応器で行われます。 得られた生成物は、結晶化またはクロマトグラフィーなどの技術を使用して精製され、高純度レベルが達成されます .

化学反応の分析

反応の種類: ウリジン-d2は、非重水素化ウリジンと同様のさまざまな化学反応を起こします。これらの反応には以下が含まれます。

酸化: ウリジン-d2は、ウラシル誘導体を形成するために酸化できます。

還元: 還元反応は、ウリジン-d2を対応するジヒドロ誘導体に変換できます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤が使用されます。

主な生成物: これらの反応から形成される主な生成物には、シュードウリジンやフッ素化ウリジンアナログなどのさまざまなウリジンアナログや誘導体が含まれます .

科学研究アプリケーション

化学: ウリジン-d2は、ウリジンとその代謝物の定量化のための質量分析における内部標準として使用されます。 複雑な生物学的サンプル中のヌクレオシドの正確な測定と分析に役立ちます .

生物学: 生物学的研究では、ウリジン-d2は、RNA代謝とダイナミクスを研究するために使用されます。 これは新しく合成されたRNAに組み込まれ、研究者はRNA合成と分解のプロセスを追跡できます .

医学: ウリジン-d2は、薬物動態研究で、ウリジンとそのアナログの吸収、分布、代謝、および排泄を理解するために使用されます。 また、ヌクレオシドベースの薬物の開発にも使用されます .

産業: 製薬業界では、ウリジン-d2は、ヌクレオシド薬の分析方法の品質管理と検証に使用されます。 分析結果の正確さと信頼性を保証します .

科学的研究の応用

Chemistry: Uridine-d2 is used as an internal standard in mass spectrometry for the quantification of uridine and its metabolites. It helps in accurate measurement and analysis of nucleosides in complex biological samples .

Biology: In biological research, uridine-d2 is used to study RNA metabolism and dynamics. It is incorporated into newly synthesized RNA, allowing researchers to track RNA synthesis and degradation processes .

Medicine: Uridine-d2 is used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of uridine and its analogs. It is also used in the development of nucleoside-based drugs .

Industry: In the pharmaceutical industry, uridine-d2 is used in the quality control and validation of analytical methods for nucleoside drugs. It ensures the accuracy and reliability of analytical results .

類似化合物との比較

類似化合物:

ウリジン: RNAに一般的に見られるウリジンの非重水素化形態。

シュードウリジン: RNAに一般的に見られるウリジンの異性体で、独自の構造的特性を持っています。

フッ素化ウリジンアナログ: これらのアナログは、水素原子をフッ素原子に置き換えており、抗ウイルス剤および抗癌剤の研究で有用です

ウリジン-d2の独自性: ウリジン-d2は、重水素原子の存在により、分析アプリケーションにおいて優れた内部標準となっています。 その重水素化された性質により、生化学的調査における正確な定量化とトレーシングが可能になり、ヌクレオシド代謝とダイナミクスに関する貴重な洞察が得られます .

特性

IUPAC Name |

1-[(2R,3R,4S,5R)-5-[dideuterio(hydroxy)methyl]-3,4-dihydroxyoxolan-2-yl]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6-,7-,8-/m1/s1/i3D2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRTQHJPVMGBUCF-APTDQHSTSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([C@@H]1[C@H]([C@H]([C@@H](O1)N2C=CC(=O)NC2=O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

246.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![D-[5,5'-2H2]Ribose](/img/structure/B583958.png)

![[1-[(4S)-4-hydroxypentyl]indol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B583961.png)

![L-[4-13C]sorbose](/img/structure/B583972.png)

![L-[5-13C]Sorbose](/img/structure/B583974.png)

![Pyrido[3,2-e][1,2,4]triazin-5-ol](/img/structure/B583975.png)